molecular formula C12H16N4O B2836567 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline CAS No. 1275827-70-7

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline

Cat. No.: B2836567
CAS No.: 1275827-70-7
M. Wt: 232.287
InChI Key: ZKEQMMWBHAUQLE-UHFFFAOYSA-N
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Description

“4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed by these spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Aniline and Triazole Derivatives in Scientific Research

  • Biological Significance of Triazole Compounds : Triazoles, including 1H-1,2,4-triazole derivatives, are highlighted for their diverse biological activities. They have been studied for their antimicrobial, antifungal, antitumoral, and antiviral properties. The emphasis on the development of novel triazoles for therapeutic applications suggests a significant interest in their pharmacological potential. The broad range of biological activities presented by triazole compounds underscores their importance in medicinal chemistry and drug development (Ferreira et al., 2013).

  • Genotoxic Activities of Aniline Derivatives : A review focused on the genotoxic potential of aniline and its metabolites, exploring their relationship with carcinogenic activities observed in animal models. The examination of aniline derivatives' genotoxicity is crucial for understanding their safety and potential risks in pharmaceutical applications. This kind of research is essential for assessing the long-term effects of exposure to these compounds and their suitability for therapeutic use (Bomhard & Herbold, 2005).

  • Chlorogenic Acid and Phenolic Compounds : Although not directly related, the study of chlorogenic acid, a phenolic compound, for its therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, reflects the ongoing interest in exploring complex organic molecules for potential health benefits. Research into such compounds can offer insights into the mechanisms through which structurally diverse molecules exert their biological effects, potentially informing the study of triazole-aniline derivatives (Naveed et al., 2018).

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline” and similar compounds could involve further investigation into their potential as anticancer agents . The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8(2)12-14-11(15-16-12)7-17-10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEQMMWBHAUQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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